Quinolin-3-ylmethanol

概述

描述

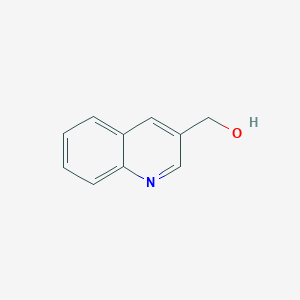

Quinolin-3-ylmethanol is an organic compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the third position of the quinoline ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-3-ylmethanol can be achieved through several methods. One common approach involves the reduction of quinoline-3-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors and catalytic hydrogenation methods may be employed to enhance the efficiency of the production process.

化学反应分析

Types of Reactions: Quinolin-3-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form quinoline-3-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of this compound can lead to the formation of quinoline-3-methanol.

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.

Major Products:

Oxidation: Quinoline-3-carboxylic acid.

Reduction: Quinoline-3-methanol.

Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.

科学研究应用

Medicinal Applications

Quinolin-3-ylmethanol and its derivatives are recognized for their antimicrobial and anticancer properties:

- Antimicrobial Activity : Quinoline derivatives, including this compound, have shown significant activity against various pathogens. For instance, quinoline-based compounds are integral in the development of anti-mycobacterial agents, with studies indicating that specific modifications can enhance their efficacy against dormant mycobacterial infections .

- Anticancer Properties : Recent research has highlighted the cytotoxic effects of quinolin-4-ones (closely related to this compound) against cancer cell lines. These compounds exhibit promising bioavailability and are being explored as potential anticancer agents due to their ability to induce apoptosis in malignant cells .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various complex organic molecules through reactions like the Povarov reaction, which allows for the formation of aryl-substituted quinolines . This versatility makes it a valuable intermediate in drug discovery and development processes.

- Catalytic Applications : this compound has been investigated for its role as a catalyst in transfer hydrogenation reactions, showcasing its utility beyond just a reactant .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing quinoline derivatives:

- Modification Studies : SAR studies have been conducted to evaluate how different substituents on the quinoline ring affect its biological activity. For example, modifications at the 2-position of the quinoline ring have been linked to enhanced anti-mycobacterial properties, indicating that specific structural features can significantly influence therapeutic efficacy .

Data Tables

The following table summarizes key findings on the applications of this compound:

Case Studies

Several case studies illustrate the application of this compound:

- Anti-Mycobacterial Activity : A study developed N-(2-Arylethyl)quinolin-3-amines as novel anti-mycobacterial agents, demonstrating significant efficacy against dormant Mycobacterium tuberculosis strains. The SAR analysis revealed that specific structural features were critical for enhancing antimicrobial activity .

- Cytotoxicity Against Cancer Cells : Research on quinoline derivatives showed that certain modifications led to increased cytotoxicity against breast cancer cell lines, suggesting that this compound could be a scaffold for developing new anticancer drugs .

- Synthetic Pathways : A recent publication detailed a transition metal-free synthetic route for producing 3-acylquinolines from this compound, highlighting its role in advancing synthetic methodologies in organic chemistry .

作用机制

The mechanism of action of Quinolin-3-ylmethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical processes. The exact mechanism depends on the specific derivative and its intended application. For example, certain quinoline derivatives inhibit DNA gyrase and topoisomerase IV, leading to antibacterial effects.

相似化合物的比较

Quinolin-3-ylmethanol can be compared with other similar compounds such as:

Quinoline: The parent compound with a simpler structure lacking the hydroxymethyl group.

Quinoline-3-carboxaldehyde: An intermediate in the synthesis of this compound.

Quinoline-3-carboxylic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and drug development.

生物活性

Quinolin-3-ylmethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including the use of transition metal-free protocols. For instance, a notable method involves the aza-Michael addition followed by intramolecular annulation, yielding high purity and yield of the compound . The synthesis process typically includes:

- Reagents : Starting materials such as quinoline derivatives and appropriate alkylating agents.

- Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent.

2. Biological Activity Overview

This compound exhibits a range of biological activities:

2.1 Anticancer Activity

Research has indicated that this compound and its derivatives possess significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including:

The mechanism of action appears to involve the disruption of mitochondrial function and interference with heat shock protein (Hsp90) machinery, which plays a critical role in cancer cell survival .

2.2 Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent. A study highlighted its effectiveness against Mycobacterium species, suggesting a unique interaction with bacterial cell structures that may inhibit their growth . The structure–activity relationship (SAR) studies indicate that modifications to the quinoline core can enhance this activity.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound derivatives against breast cancer cells (MDA-MB-231). The results showed that compounds derived from this compound significantly reduced cell viability in a dose-dependent manner. The best-performing derivative had an IC50 value of approximately 28 µM, indicating potent anticancer activity .

Case Study 2: Antimycobacterial Activity

In another investigation focused on mycobacterial infections, several this compound derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis growth. One particular derivative exhibited an MIC value comparable to established anti-tubercular drugs, highlighting its potential as a lead compound for further development in treating tuberculosis .

4. Conclusion

This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial contexts. Its ability to inhibit cancer cell proliferation and combat mycobacterial infections positions it as a valuable scaffold for drug development. Future research should focus on optimizing its structure to enhance efficacy and explore its mechanisms of action further.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Quinolin-3-ylmethanol, and what are their comparative advantages?

Methodological Answer: this compound (CAS 13669-51-7) is synthesized via:

- Meth-Cohn quinoline synthesis : Reacting anilines with β-ketoesters under Vilsmeier-Haack conditions to form 2-chloroquinoline-3-carboxaldehyde intermediates, followed by reduction (e.g., NaBH₄) to yield the methanol derivative .

- Nucleophilic substitution : Functionalizing pre-formed quinolines with hydroxymethyl groups via Grignard or aldehyde reduction.

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Limitations |

|---|---|---|---|---|

| Meth-Cohn + Reduction | 60–75 | ≥95% | Moderate | Harsh conditions, byproducts |

| Nucleophilic Addition | 40–55 | 85–90% | Low | Requires pre-functionalized quinoline |

Guidance : Optimize solvent systems (e.g., THF for Grignard reactions) and characterize intermediates via TLC to monitor progress .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR : Identify the methylol (-CH₂OH) group:

- IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹), C-O stretch (~1050–1150 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (C₁₀H₉NO⁺) with fragmentation patterns confirming the quinoline backbone.

Guidance : Use deuterated DMSO for NMR to resolve exchangeable protons, and cross-validate with elemental analysis .

Q. What are the primary biological activities reported for this compound, and what assay systems were used?

Methodological Answer: While limited direct studies exist, quinoline derivatives exhibit:

- Antimicrobial Activity : Tested via microbroth dilution (MIC assays) against E. coli and S. aureus .

- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HeLa), with IC₅₀ values correlated to substituent effects.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based screening).

Guidance : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cytotoxicity in non-cancerous cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels of this compound across different studies?

Methodological Answer:

- Systematic Replication : Reproduce methods with controlled variables (solvent purity, temperature gradients).

- Advanced Chromatography : Use HPLC-MS to quantify byproducts (e.g., chlorinated side products in Meth-Cohn synthesis) .

- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials, reporting confidence intervals .

Table 2: Common Contradictions and Solutions

| Issue | Probable Cause | Resolution |

|---|---|---|

| Variable yields | Moisture-sensitive intermediates | Use anhydrous conditions, argon atmosphere |

| Purity discrepancies | Inadequate crystallization | Optimize solvent polarity (e.g., EtOH/H₂O) |

Q. What computational modeling approaches are suitable for predicting the reactivity or stability of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability under oxidative stress.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

Guidance : Validate computational predictions with experimental kinetic studies (e.g., Arrhenius plots for degradation rates) .

Q. What strategies optimize the regioselectivity of functionalization reactions involving this compound?

Methodological Answer:

- Catalyst Screening : Use Pd/Cu catalysts for C-H activation at specific positions (e.g., C-4 vs. C-6).

- Directing Groups : Introduce temporary substituents (e.g., -B(OH)₂) to steer electrophilic attacks.

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic substitution at the hydroxymethyl group .

Table 3: Regioselectivity Optimization Workflow

| Step | Action | Outcome |

|---|---|---|

| 1 | Screen directing groups (e.g., -NH₂) | Identify optimal C-3 functionalization |

| 2 | Vary catalysts (Pd(OAc)₂ vs. CuI) | Achieve >80% selectivity |

| 3 | Characterize via NOESY NMR | Confirm spatial orientation |

Guidance : Document reaction conditions exhaustively (e.g., glovebox use for air-sensitive catalysts) .

属性

IUPAC Name |

quinolin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGKQMOTLCGOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506084 | |

| Record name | (Quinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-51-7 | |

| Record name | (Quinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (quinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。